molecular formula C23H26N4O4 B1252363 1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione

1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione

Cat. No. B1252363
M. Wt: 422.5 g/mol
InChI Key: FBLQTTOQGBOQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione is a member of piperazines.

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

The compound has been studied in the context of enantiomeric resolution and simulation. For example, Ali et al. (2016) examined enantiomers of a structurally similar compound, focusing on the resolution factors and the chiral recognition mechanism, which involved hydrogen bonding and π–π interactions (Ali et al., 2016).

Synthesis and Application in Biochemistry

Cal et al. (2012) reported on the synthesis of Nα-urethane-protected β- and γ-amino acids using a related compound. This synthesis, in a “one-pot” procedure, yielded compounds with high yields and purities, indicating potential applications in biochemistry (Cal et al., 2012).

Pharmacological Investigations

Ashimori et al. (1991) investigated the pharmacological effects of optically active derivatives of a similar compound. Their research focused on defining the active form of the compound through studies like antihypertensive effects on rats (Ashimori et al., 1991).

Antagonist Activity Research

Watanabe et al. (1992) prepared derivatives with a similar structure and tested them for antagonist activity against certain receptors. They found that some derivatives had potent antagonist activities, suggesting potential applications in developing new pharmacological agents (Watanabe et al., 1992).

Crystallographic Analysis

Orozco et al. (2009) conducted a crystallographic analysis of a salt-type adduct formed with a structurally similar compound. This study revealed insights into the molecular structure and intermolecular interactions, which are crucial for understanding the compound's properties (Orozco et al., 2009).

Synthesis and Herbicidal Activity

Li et al. (2005) explored the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones, demonstrating the potential agricultural applications of these compounds (Li et al., 2005).

properties

Product Name

1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

1-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-nitrophenyl]piperidine-2,6-dione

InChI

InChI=1S/C23H26N4O4/c1-16-5-3-6-18(13-16)25-12-11-24(15-17(25)2)20-10-9-19(14-21(20)27(30)31)26-22(28)7-4-8-23(26)29/h3,5-6,9-10,13-14,17H,4,7-8,11-12,15H2,1-2H3

InChI Key

FBLQTTOQGBOQMQ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=C(C=C(C=C3)N4C(=O)CCCC4=O)[N+](=O)[O-]

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=C(C=C(C=C3)N4C(=O)CCCC4=O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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